molecular formula C19H20N2O3 B4807315 (2E)-N-(4-butylphenyl)-3-(2-nitrophenyl)prop-2-enamide

(2E)-N-(4-butylphenyl)-3-(2-nitrophenyl)prop-2-enamide

Cat. No.: B4807315
M. Wt: 324.4 g/mol
InChI Key: MXCXXJVHUHCIRV-SDNWHVSQSA-N
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Description

(2E)-N-(4-butylphenyl)-3-(2-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a butyl-substituted phenyl group and a nitro-substituted phenyl group, making it a molecule of interest in various chemical research fields.

Properties

IUPAC Name

(E)-N-(4-butylphenyl)-3-(2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-2-3-6-15-9-12-17(13-10-15)20-19(22)14-11-16-7-4-5-8-18(16)21(23)24/h4-5,7-14H,2-3,6H2,1H3,(H,20,22)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCXXJVHUHCIRV-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-butylphenyl)-3-(2-nitrophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-butylaniline and 2-nitrobenzaldehyde.

    Condensation Reaction: The 4-butylaniline reacts with 2-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to form the intermediate amine.

    Amidation: The intermediate amine undergoes an amidation reaction with acryloyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-butylphenyl)-3-(2-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The double bond in the enamide can be hydrogenated to form the corresponding amide.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.

Major Products

    Oxidation: Formation of the corresponding amine.

    Reduction: Formation of the saturated amide.

    Substitution: Formation of nitro or halogen-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-N-(4-butylphenyl)-3-(2-nitrophenyl)prop-2-enamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or inhibit essential enzymes. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(4-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide: Similar structure but with a methyl group instead of a butyl group.

    (2E)-N-(4-ethylphenyl)-3-(2-nitrophenyl)prop-2-enamide: Similar structure but with an ethyl group instead of a butyl group.

    (2E)-N-(4-propylphenyl)-3-(2-nitrophenyl)prop-2-enamide: Similar structure but with a propyl group instead of a butyl group.

Uniqueness

The uniqueness of (2E)-N-(4-butylphenyl)-3-(2-nitrophenyl)prop-2-enamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The butyl group may provide different steric and electronic effects compared to other alkyl groups, potentially leading to unique properties and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-N-(4-butylphenyl)-3-(2-nitrophenyl)prop-2-enamide

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